molecular formula C17H20F3N3O10S B15142561 Gfp150 (tfa)

Gfp150 (tfa)

Cat. No.: B15142561
M. Wt: 515.4 g/mol
InChI Key: SSEYFTBXLYHTKA-LQRGNCEWSA-N
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Description

Gfp150 (tfa) is a green fluorescent protein used primarily for labeling proteins in various scientific research applications. It is known for its high purity and stability, making it a valuable tool in biological and chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gfp150 (tfa) involves the incorporation of 2,3-diaminopropionic acid into the protein structure. This process typically requires specific reaction conditions, including controlled temperature and pH levels to ensure the proper folding and functionality of the protein .

Industrial Production Methods

Industrial production of Gfp150 (tfa) involves large-scale fermentation processes using genetically modified organisms. These organisms are engineered to express the green fluorescent protein, which is then purified through a series of chromatographic techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Gfp150 (tfa) primarily undergoes labeling reactions, where it is covalently attached to target proteins. These reactions are typically carried out under mild conditions to preserve the integrity of both the protein and the fluorescent label .

Common Reagents and Conditions

Common reagents used in these reactions include various coupling agents and buffers that maintain the appropriate pH and ionic strength. The reactions are often performed at room temperature to prevent denaturation of the proteins .

Major Products

The major products of these reactions are labeled proteins that can be used in various assays and imaging techniques to study protein localization, interactions, and functions .

Scientific Research Applications

Gfp150 (tfa) has a wide range of applications in scientific research:

    Chemistry: Used in the study of protein-protein interactions and enzyme kinetics.

    Biology: Facilitates the visualization of cellular processes and protein dynamics in living cells.

    Medicine: Aids in the development of diagnostic tools and therapeutic strategies by enabling the tracking of specific proteins and pathways.

    Industry: Employed in the development of biosensors and other analytical tools .

Mechanism of Action

Gfp150 (tfa) exerts its effects through its intrinsic fluorescence properties. When exposed to specific wavelengths of light, the protein emits green fluorescence, allowing researchers to visualize and track the labeled proteins. The molecular targets and pathways involved include various cellular proteins and signaling pathways that can be studied in real-time using fluorescence microscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gfp150 (tfa) is unique due to its high purity and stability, making it particularly suitable for sensitive and precise labeling applications. Its ability to be used under mild conditions without compromising the integrity of the target proteins sets it apart from other fluorescent proteins .

Properties

Molecular Formula

C17H20F3N3O10S

Molecular Weight

515.4 g/mol

IUPAC Name

(2S)-2-amino-3-[2-[1-(6-nitro-1,3-benzodioxol-5-yl)ethylsulfanyl]ethoxycarbonylamino]propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C15H19N3O8S.C2HF3O2/c1-8(27-3-2-24-15(21)17-6-10(16)14(19)20)9-4-12-13(26-7-25-12)5-11(9)18(22)23;3-2(4,5)1(6)7/h4-5,8,10H,2-3,6-7,16H2,1H3,(H,17,21)(H,19,20);(H,6,7)/t8?,10-;/m0./s1

InChI Key

SSEYFTBXLYHTKA-LQRGNCEWSA-N

Isomeric SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SCCOC(=O)NC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SCCOC(=O)NCC(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.